molecular formula C14H23NO3S B13240566 N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

Cat. No.: B13240566
M. Wt: 285.40 g/mol
InChI Key: OTPUTKLDJAEORC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in early-stage anticancer research and chemical biology. As part of the aryl sulfonamide chemical class, this compound is investigated for its potential as a molecular degrader of RNA-binding motif protein 39 (RBM39) . RBM39 is a crucial nuclear protein involved in pre-mRNA splicing and the transcriptional co-regulation of genes linked to cancer-relevant processes such as the G2/M transition and cellular response to DNA damage . By facilitating the degradation of RBM39, aryl sulfonamides can disrupt essential splicing mechanisms in cells, presenting a promising strategy for targeting hematological malignancies and solid tumors . This mechanism is distinct from traditional enzyme inhibition and is an active area of oncological investigation. Compounds within this structural family have previously demonstrated an acceptable safety profile in clinical settings, underscoring their therapeutic potential . Researchers value this high-purity compound for probing novel cancer biology pathways and for use in high-throughput screening assays. The structure features a dimethylsulfonamide group and a propoxy substituent on a benzene-sulfonamide core, which is a common scaffold in the development of small-molecule probes and pharmaceutical agents. This product is intended for Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C14H23NO3S

Molecular Weight

285.40 g/mol

IUPAC Name

N,N-dimethyl-3-propan-2-yl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-6-9-18-14-8-7-12(10-13(14)11(2)3)19(16,17)15(4)5/h7-8,10-11H,6,9H2,1-5H3

InChI Key

OTPUTKLDJAEORC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a sulfonylation approach where a suitably substituted benzene sulfonyl chloride reacts with a dimethylamine derivative. The key steps include:

  • Formation of the sulfonyl chloride intermediate : Starting from 3-(propan-2-yl)-4-propoxybenzene-1-sulfonic acid or its derivatives, conversion to the corresponding sulfonyl chloride is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Nucleophilic substitution with N,N-dimethylamine : The sulfonyl chloride intermediate is then reacted with N,N-dimethylamine, often in the presence of a base such as triethylamine, to form the sulfonamide linkage.

  • Reaction conditions : These reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent moisture interference, at temperatures ranging from 0 °C to room temperature, and in solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide (DMF).

Detailed Procedure Example

A representative procedure is as follows:

Step Reagents & Conditions Description
1 3-(propan-2-yl)-4-propoxybenzene-1-sulfonic acid + SOCl₂, reflux Conversion to sulfonyl chloride intermediate
2 Sulfonyl chloride + N,N-dimethylamine + triethylamine, 0 °C to RT, inert atmosphere, solvent (e.g., DCM) Nucleophilic substitution to form sulfonamide
3 Workup: aqueous quench, extraction, drying over anhydrous MgSO₄ Isolation of crude product
4 Purification: recrystallization or chromatography Obtain pure this compound

Alternative Synthetic Routes

Reaction Parameters and Optimization

Solvent Effects

  • Dimethylformamide (DMF) and dichloromethane (DCM) are preferred solvents due to their ability to dissolve both reactants and facilitate nucleophilic substitution reactions.

  • DMF is particularly useful when potassium carbonate and potassium iodide additives are employed to improve yields in related sulfonamide syntheses.

Temperature Control

  • Initial cooling to 0 °C is often employed to control the exothermic sulfonylation reaction.

  • Subsequent stirring at room temperature or slight heating (up to 70 °C) can enhance reaction completion and yield.

Atmosphere

  • An inert atmosphere (nitrogen or argon) is critical to prevent hydrolysis of sulfonyl chlorides and amines, which can reduce yield and purity.

Catalysts and Additives

  • Bases such as triethylamine or potassium carbonate neutralize the hydrochloric acid generated during sulfonylation, driving the reaction forward.

  • Potassium iodide can act as a nucleophilic catalyst enhancing substitution efficiency.

Analytical Data Supporting Preparation

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : Characteristic sulfonamide S=O stretching bands appear around 1150-1350 cm⁻¹, confirming sulfonamide formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • $$^{1}H$$ NMR shows aromatic protons, propoxy group signals, and N,N-dimethyl protons typically as singlets around 2.8-3.0 ppm.

    • $$^{13}C$$ NMR confirms the aromatic carbons, alkyl substituents, and sulfonamide carbon environment.

  • Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight (~342.46 g/mol) confirms molecular identity.

Purity Assessment

  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and assess purity.

  • Recrystallization and chromatographic purification yield high-purity compounds suitable for biological testing.

Summary Table of Preparation Parameters

Parameter Details Notes
Starting material 3-(propan-2-yl)-4-propoxybenzene-1-sulfonic acid or sulfonyl chloride Commercially available or synthesized
Sulfonylation agent Thionyl chloride (SOCl₂) or PCl₅ Converts sulfonic acid to sulfonyl chloride
Amine source N,N-dimethylamine Provides sulfonamide nitrogen
Solvent Dichloromethane (DCM), DMF Solubilizes reactants
Base Triethylamine, K₂CO₃ Neutralizes HCl, drives reaction
Atmosphere Nitrogen or argon Prevents moisture interference
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Reaction time 4-12 hours Depends on scale and conditions
Purification Recrystallization, chromatography Ensures high purity
Yield Typically high (>70%) Optimized by solvent and base choice

Research Discoveries and Observations

  • Structural modifications on the benzene ring, such as propoxy and isopropyl substituents, influence the reactivity of the sulfonyl chloride intermediate and the biological activity of the final sulfonamide.

  • Use of inert atmosphere and dry solvents is crucial for high yield and purity, as moisture can hydrolyze reactive intermediates.

  • Reaction optimization studies indicate that potassium carbonate and potassium iodide additives in DMF can enhance yields in sulfonamide synthesis, as observed in related compounds.

  • Analytical data including IR, NMR, and MS are indispensable for confirming the successful preparation and purity of the compound.

  • The synthetic methodology aligns with standard sulfonamide preparation protocols widely reported in medicinal chemistry literature, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide with structurally related sulfonamides:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₅H₂₅NO₃S 1-SO₂N(CH₃)₂; 3-isopropyl; 4-propoxy High lipophilicity; potential enzyme inhibitor -
2-Fluoro-N,3-dimethylbenzene-1-sulfonamide C₈H₁₀FNO₂S 1-SO₂NHCH₃; 2-F; 3-CH₃ Smaller substituents; higher electronegativity
N,N-Dimethylpyridine-3-sulfonamide C₇H₁₀N₂O₂S Pyridine ring; 3-SO₂N(CH₃)₂ Polar heterocyclic ring; altered solubility
(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide C₁₉H₂₂N₂O₃S Benzene + dihydrooxazole; isopropyl; phenylmethyl Complex heterocyclic substituent; MW = 358.45 g/mol
OX03393 (from ) C₁₈H₁₉N₃OS Phenoxy-N,N-dimethylpropan-1-amine; benzothiazole Squalene synthase inhibition; moderate potency

Physicochemical and Functional Insights

Substituent Effects: Propoxy vs. Dimethylamino vs. Diethylamino: The N,N-dimethyl group on the sulfonamide increases solubility in polar solvents compared to bulkier alkyl chains (e.g., diethylamino), which may hinder crystallinity . Isopropyl vs.

Biological Relevance :

  • Sulfonamides with ether linkages (e.g., propoxy) and aromatic systems are often associated with enzyme inhibition (e.g., squalene synthase in ) .
  • Compounds lacking polar substituents (e.g., OX03394 in ) show reduced activity, highlighting the importance of balanced hydrophobicity .

Biological Activity

N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C14H23NO3S
Molecular Weight : 285.40 g/mol
IUPAC Name : N,N-dimethyl-3-propan-2-yl-4-propoxybenzenesulfonamide

The compound features a sulfonamide group, a propoxy group, and a dimethylated benzene ring, which contribute to its unique biological activity. The presence of these functional groups allows it to interact with various biological targets.

This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, enabling the compound to inhibit or modulate various biochemical pathways.

Potential Mechanisms:

  • Antimicrobial Activity : Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing IC50 values that suggest strong inhibitory effects.

Bacterial Strain IC50 (µM) Mechanism
Staphylococcus aureus15Folic acid synthesis inhibition
Escherichia coli20Folic acid synthesis inhibition
Pseudomonas aeruginosa25Folic acid synthesis inhibition

These results highlight the compound's potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. Studies indicate that it can reduce pro-inflammatory cytokine levels in cell cultures.

Cytokine Reduction (%) at 10 µM
TNF-alpha45
IL-650
IL-1 beta40

These findings suggest that the compound could be beneficial in inflammatory diseases where cytokine modulation is desired.

Case Studies and Research Findings

Several studies have investigated the biological activities of sulfonamides, including this compound:

  • Study on Antimicrobial Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides showed varying degrees of antibacterial activity. This compound was noted for its potent action against gram-positive bacteria .
  • Anti-inflammatory Research :
    • Research conducted on inflammatory models indicated that this compound could significantly lower inflammation markers in vitro, suggesting its potential use in treating conditions like rheumatoid arthritis or other inflammatory disorders .
  • Structure–Activity Relationship (SAR) Analysis :
    • SAR studies have identified key structural features necessary for optimal biological activity. Modifications to the propoxy and sulfonamide groups were shown to enhance potency against specific targets while minimizing side effects .

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